4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2O2/c7-4-3-10(2-1-8)9-5(4)6(11)12/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUISQCCJZMYNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195969 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-54-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromo group: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the fluoroethyl group: This step involves the reaction of the pyrazole derivative with a fluoroethylating agent, such as 2-fluoroethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a bromine atom at the fourth position, a fluoroethyl group at the first position, and a carboxylic acid group at the third position of the pyrazole ring. It has the molecular formula C6H6BrFN2O2 and the CAS number 1429417-54-8. This compound is of interest in chemical and biological applications due to its unique structure and properties.
Scientific Research Applications
This compound is a versatile compound with applications spanning medicinal chemistry, material science, and biological studies. Its role as a building block in synthesizing pharmaceutical compounds, developing new materials, and serving as a probe in biological assays underscores its importance in scientific research.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its functional groups enable modifications that can enhance its biological activity, making it valuable in drug discovery and development. Specifically, the compound can interact with molecular targets like enzymes or receptors, modulating their activity due to the presence of bromine and fluoroethyl groups that enhance binding affinity and selectivity. Studies have shown that incorporating fluoroalkyl chains can influence the binding affinity of pyrazole derivatives to cannabinoid receptors .
Material Science
The compound can be used in developing novel materials with specific properties like conductivity or fluorescence.
Biological Studies
It can be employed as a probe or ligand in biological assays to study enzyme interactions or receptor binding, providing insights into potential therapeutic uses and safety profiles.
Industrial Applications
This compound can be used in synthesizing agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo and fluoroethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Stability and Analytical Data
- LC/MS Profiles : Fluoroethyl derivatives typically show [M+H]+ peaks at m/z 241–249, with retention times ~1.4–2.0 min under reverse-phase conditions, distinct from hydroxyethyl analogues (~1.8–2.5 min) .
- Thermal Stability : The 2-fluoroethyl group confers higher thermal stability (decomposition >200°C) compared to hydroxyethyl derivatives (<150°C) .
Biological Activity
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound notable for its pyrazole ring structure, which includes a bromine atom at the fourth position and a fluoroethyl group at the first position, along with a carboxylic acid functional group at the third position. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.
The molecular formula of this compound is CHBrFNO with a CAS number of 1429417-54-8. The compound's reactivity is influenced by its functional groups, which allow for potential modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluoroethyl groups enhances its binding affinity and specificity, leading to various observed biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Potential anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in FaDu hypopharyngeal tumor cells, showing promise as an anticancer agent. The structural modifications were found to enhance cytotoxicity compared to standard treatments like bleomycin .
Comparison with Similar Compounds
The biological profiles of this compound can be compared with similar pyrazole derivatives:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of fluoroethyl | Known for anti-inflammatory properties |
| 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid | Chlorine atom instead of bromine | Potentially different biological activity profile |
| 4-Iodo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid | Iodine atom instead of bromine | Enhanced lipophilicity may lead to increased bioavailability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a pyrazole precursor followed by fluoroethylation. For example, brominated pyrazole intermediates (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) are synthesized via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 60–80°C . Fluoroethylation may employ 2-fluoroethyl halides under nucleophilic conditions, with catalytic bases like K₂CO₃ to enhance reactivity. Yield optimization requires strict control of stoichiometry, temperature, and exclusion of moisture to avoid hydrolysis of the fluoroethyl group .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the 3D structure, particularly for resolving bromine and fluorine positions in the pyrazole ring . Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR identifies protons on the pyrazole ring (δ 6.5–8.0 ppm) and fluoroethyl group (δ 4.5–5.5 ppm, split due to fluorine coupling).
- ¹³C NMR distinguishes carboxylic acid (δ ~170 ppm) and quaternary carbons adjacent to bromine (δ ~100 ppm).
- ¹⁹F NMR confirms the fluoroethyl moiety (δ -200 to -220 ppm). High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are used to validate molecular weight and purity .
Q. What are the key reactivity patterns of the bromine and carboxylic acid substituents in this compound?
- Methodological Answer : The bromine at the pyrazole 4-position is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) in the presence of Cu(I) catalysts . The carboxylic acid group enables derivatization via esterification (using DCC/DMAP) or amide coupling (EDCI/HOBt). Care must be taken to avoid decarboxylation under high heat (>150°C) or strong bases .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states. For example, modeling the fluoroethylation step reveals steric hindrance from the pyrazole ring, favoring SN2 mechanisms over SN1. Computational tools like Gaussian or ORCA can screen solvents and catalysts by simulating solvation effects and activation barriers, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility or crystal packing effects. For instance, fluoroethyl group orientation may differ in solution vs. crystal phases. To resolve this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use Hirshfeld surface analysis on SCXRD data to identify intermolecular interactions influencing solid-state conformation .
Q. What strategies improve regioselectivity in derivatizing the pyrazole core while preserving the fluoroethyl group?
- Methodological Answer : Protecting the carboxylic acid (e.g., as a methyl ester) prevents unwanted side reactions during bromine substitution. For regioselective functionalization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
